molecular formula C12H17NO4 B261358 N-(3-hydroxypropyl)-2,6-dimethoxybenzamide

N-(3-hydroxypropyl)-2,6-dimethoxybenzamide

Cat. No. B261358
M. Wt: 239.27 g/mol
InChI Key: YNLNFHYWKGGBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxypropyl)-2,6-dimethoxybenzamide, also known as HDMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HDMB is a benzamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-2,6-dimethoxybenzamide is not fully understood. However, it has been suggested that N-(3-hydroxypropyl)-2,6-dimethoxybenzamide exerts its therapeutic effects by modulating various signaling pathways, such as the PI3K/Akt, MAPK, and NF-κB pathways. N-(3-hydroxypropyl)-2,6-dimethoxybenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-2,6-dimethoxybenzamide has been shown to have various biochemical and physiological effects. In cancer research, N-(3-hydroxypropyl)-2,6-dimethoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle-related proteins and activating caspases. In inflammation research, N-(3-hydroxypropyl)-2,6-dimethoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activation of NF-κB. In neurodegenerative diseases, N-(3-hydroxypropyl)-2,6-dimethoxybenzamide has been shown to protect against oxidative stress and reduce the accumulation of amyloid-beta peptides by regulating the expression of various genes involved in oxidative stress and amyloid-beta metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-hydroxypropyl)-2,6-dimethoxybenzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its low toxicity, which makes it a safer alternative to other compounds used in scientific research. However, one of the limitations of using N-(3-hydroxypropyl)-2,6-dimethoxybenzamide is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for research on N-(3-hydroxypropyl)-2,6-dimethoxybenzamide. One direction is to investigate its potential as a therapeutic agent in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to explore its mechanism of action in more detail, particularly its interactions with HDACs and other signaling pathways. Additionally, further studies are needed to optimize the synthesis method of N-(3-hydroxypropyl)-2,6-dimethoxybenzamide and improve its solubility in water.

Synthesis Methods

N-(3-hydroxypropyl)-2,6-dimethoxybenzamide can be synthesized using various methods, including the reaction of 3-hydroxypropylamine with 2,6-dimethoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 2,6-dimethoxybenzoic acid with 3-aminopropanol in the presence of a coupling agent. The purity of N-(3-hydroxypropyl)-2,6-dimethoxybenzamide can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N-(3-hydroxypropyl)-2,6-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3-hydroxypropyl)-2,6-dimethoxybenzamide has shown promising results in inhibiting the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has revealed that N-(3-hydroxypropyl)-2,6-dimethoxybenzamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB). In neurodegenerative diseases, N-(3-hydroxypropyl)-2,6-dimethoxybenzamide has been shown to protect against oxidative stress and reduce the accumulation of amyloid-beta peptides.

properties

Product Name

N-(3-hydroxypropyl)-2,6-dimethoxybenzamide

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

N-(3-hydroxypropyl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C12H17NO4/c1-16-9-5-3-6-10(17-2)11(9)12(15)13-7-4-8-14/h3,5-6,14H,4,7-8H2,1-2H3,(H,13,15)

InChI Key

YNLNFHYWKGGBKA-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCCO

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCCO

Origin of Product

United States

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